

An In-depth Technical Guide to Enramycin A and B

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Enramycin is a polypeptide antibiotic complex produced by the fermentation of Streptomyces fungicidus. It is primarily composed of two active components, enramycin A and enramycin B. [1][2] Renowned for its potent activity against Gram-positive bacteria, particularly Clostridium perfringens, enramycin is widely utilized in the veterinary field as a feed additive to promote growth and prevent necrotic enteritis in poultry and swine.[1][3][4] Its unique mechanism of action, which involves the inhibition of bacterial cell wall synthesis, has made it a subject of interest for researchers exploring novel antimicrobial agents. This guide provides a comprehensive overview of the molecular and quantitative data of enramycin A and B, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Molecular and Quantitative Data

Enramycin A and B are structurally similar lipopeptide antibiotics. The key difference between them lies in the fatty acid side chain. The molecular formulas and other quantitative data are summarized in the table below for easy comparison.



Property	Enramycin A	Enramycin B
Molecular Formula	С107H138Cl2N26O31[1][2][5][6] [7]	C108H140Cl2N26O31[1][2][3][8] [9]
Molecular Weight	2355.33 g/mol [5][6]	2369.32 g/mol [3][8]
CAS Number	34438-27-2[5][6][7]	34304-21-7[3][8]
Typical Ratio in Commercial Products	~70%[2][8]	~30%[2][8]
Minimum Inhibitory Concentration (MIC) against Clostridium perfringens	0.05 - 1.6 μg/mL[1][3]	Not individually specified
Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus	0.013 - 0.413 μg/mL[1][3]	Not individually specified
Maximum Residue Limit (MRL) in Japan (for all edible chicken tissues)	30 μg/kg[10]	30 μg/kg[10]

Mechanism of Action

Enramycin exerts its antibacterial effect by inhibiting a crucial step in the biosynthesis of the bacterial cell wall. Specifically, it targets and inhibits the enzyme MurG, a glycosyltransferase. [1][2][5][11] MurG is responsible for catalyzing the transfer of N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to Lipid I, forming Lipid II, a key precursor in the peptidoglycan synthesis pathway. By inhibiting MurG, **enramycin** effectively blocks the formation of Lipid II, thereby halting the elongation of the peptidoglycan chain. This disruption of cell wall synthesis leads to a loss of structural integrity, ultimately causing cell lysis and bacterial death.

Mechanism of action of **enramycin** in inhibiting bacterial cell wall synthesis.

Experimental Protocols Extraction and Purification of Enramycin from Fermentation Broth

Foundational & Exploratory





This protocol outlines a general procedure for the extraction and purification of **enramycin** from a fermentation broth of Streptomyces fungicidus.

Materials:

- Enramycin fermentation broth
- Methanol (MeOH)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Macroporous adsorptive resin (e.g., AB-8)
- Acetonitrile
- Potassium dihydrogen phosphate (KH₂PO₄)
- C18 reversed-phase chromatography column

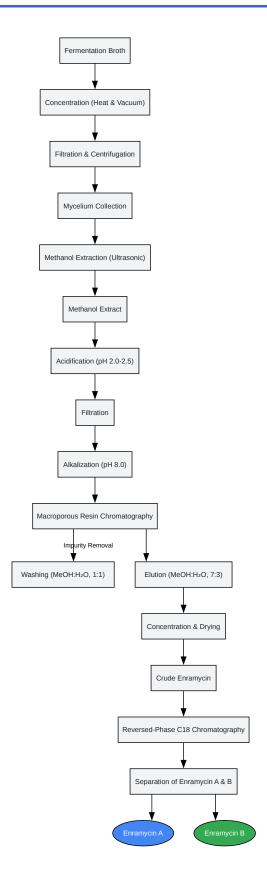
Procedure:

- Extraction:
 - Heat the fermentation broth to approximately 55-60°C and concentrate it under vacuum.
 - Filter the concentrated broth, for instance, through a ceramic membrane, and centrifuge to collect the mycelium.
 - Resuspend the mycelium in a 50-55% methanol solution and subject it to ultrasonic treatment for 3-4 hours to extract the enramycin.
 - Filter the mixture to obtain the methanol extract.
- · Acidification and Alkalization:
 - Adjust the pH of the methanol extract to 2.0-2.5 with HCl and incubate for 2 hours.



- Filter the solution and then adjust the pH of the filtrate to 8.0 with NaOH.
- · Purification using Macroporous Resin:
 - Pass the alkalized filtrate through a macroporous adsorptive resin column.
 - Wash the column with a methanol-water solution (e.g., 1:1 v/v) to remove impurities.
 - Elute the **enramycin** with a higher concentration of methanol in water (e.g., 7:3 v/v).
 - Collect the eluate, concentrate it, and dry it to obtain the enramycin product.
- Separation of **Enramycin** A and B by Reversed-Phase Chromatography:
 - For higher purity and separation of enramycin A and B, employ C18 reversed-phase chromatography.
 - Use an elution buffer of 0.05 mol/L aqueous KH₂PO₄ solution-acetonitrile (70:30, v/v, pH
 4.5).
 - Collect the fractions corresponding to **enramycin** A and B.





Click to download full resolution via product page

Workflow for the extraction and purification of enramycin A and B.



Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized broth microdilution protocol for determining the MIC of **enramycin** against a target bacterial strain.

Materials:

- Enramycin standard
- Target bacterial strain (e.g., Staphylococcus aureus)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Bacterial inoculum standardized to approximately 5 x 10⁵ CFU/mL

Procedure:

- Preparation of Enramycin Dilutions:
 - Prepare a stock solution of enramycin in an appropriate solvent.
 - Perform serial two-fold dilutions of the enramycin stock solution in CAMHB in the wells of a 96-well plate to achieve a range of desired concentrations.
- Inoculation:
 - Add an equal volume of the standardized bacterial inoculum to each well containing the enramycin dilutions.
 - Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
- Incubation:
 - Incubate the microtiter plate at 37°C for 18-24 hours.



- Determination of MIC:
 - The MIC is defined as the lowest concentration of enramycin that completely inhibits visible growth of the bacteria.

Conclusion

Enramycin A and B represent important molecules in the field of veterinary antibiotics. Their targeted mechanism of action against bacterial cell wall synthesis provides a potent and specific means of controlling Gram-positive pathogens. The data and protocols presented in this guide offer a foundational resource for researchers and professionals involved in the study, development, and application of **enramycin** and other antimicrobial agents. Further investigation into the individual activities of **enramycin** A and B, as well as potential synergistic effects, could pave the way for new therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Enramycin Wikipedia [en.wikipedia.org]
- 2. toku-e.com [toku-e.com]
- 3. Enramycin Wikiwand [wikiwand.com]
- 4. [Purification of enramycin by macroporous resin adsorption and reversed phase chromatography purification] PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bacillus licheniformis

 fermented products and enramycin differentially modulate microbiota and antibiotic resistome in the cecal digesta of broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102382177A Method for extracting, separating and purifying enramycin Google Patents [patents.google.com]
- 7. A sensitive and robust analytical method for the determination of enramycin residues in swine tissues using UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]



- 8. goldbio.com [goldbio.com]
- 9. CN102311486A Method for separating and extracting enramycin by using macroporous weakly-acidic cationic resin Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- To cite this document: BenchChem. [An In-depth Technical Guide to Enramycin A and B].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1148400#molecular-formula-of-enramycin-a-and-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com